Home > Products > Screening Compounds P21596 > N-cyclobutylquinazolin-4-amine
N-cyclobutylquinazolin-4-amine - 1248059-05-3

N-cyclobutylquinazolin-4-amine

Catalog Number: EVT-2577559
CAS Number: 1248059-05-3
Molecular Formula: C12H13N3
Molecular Weight: 199.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-cyclobutylquinazolin-4-amine is a compound belonging to the quinazoline family, which contains a bicyclic structure characterized by a fused benzene and pyrimidine ring. This compound's unique structure contributes to its potential biological activities and applications in medicinal chemistry. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Source and Classification

N-cyclobutylquinazolin-4-amine can be classified under the category of heterocyclic amines. It is derived from quinazolin-4-one, which is a common precursor in the synthesis of various biologically active compounds. The compound features a cyclobutyl group attached to the nitrogen atom of the quinazoline ring, enhancing its chemical properties and potential reactivity.

Synthesis Analysis

Methods

The synthesis of N-cyclobutylquinazolin-4-amine can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One effective approach is through copper-catalyzed reactions, which have shown promise in forming quinazoline derivatives via cross-coupling reactions.

  1. Copper-Catalyzed Reactions: A synthetic route involves the reaction between 2-isocyanobenzoates and amines, where copper salts serve as catalysts. This method allows for the formation of various substituted quinazolinones, including N-cyclobutylquinazolin-4-amine, by varying the nucleophiles used in the reaction .
  2. Reductive Amination: Another method includes reductive amination processes where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. This method can be adapted to introduce the cyclobutyl group into the quinazoline structure effectively .

Technical Details

The synthesis typically involves:

  • Starting Materials: 2-isocyanobenzoate derivatives and cyclobutyl amines.
  • Catalysts: Copper acetate or other copper salts.
  • Conditions: The reactions are often conducted under mild temperatures and can be optimized for yield and selectivity.
Molecular Structure Analysis

Structure

N-cyclobutylquinazolin-4-amine has a molecular formula that can be represented as C11H12N2C_{11}H_{12}N_2. The structure features:

  • A quinazoline core consisting of a benzene ring fused with a pyrimidine ring.
  • A cyclobutyl group attached to the nitrogen atom at position 1 of the quinazoline ring.
Chemical Reactions Analysis

Reactions

N-cyclobutylquinazolin-4-amine can participate in various chemical reactions due to its amine functional group:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, leading to further functionalization of the compound.
  2. Acylation: It can undergo acylation reactions to form amides, enhancing its utility in synthetic organic chemistry.

Technical Details

The reactivity of N-cyclobutylquinazolin-4-amine can be influenced by factors such as:

  • The electronic properties of substituents on the quinazoline ring.
  • Steric hindrance introduced by the cyclobutyl group.
Mechanism of Action

Process

The mechanism of action for N-cyclobutylquinazolin-4-amine relates primarily to its interaction with biological targets:

  1. Enzyme Inhibition: Quinazolines often act as inhibitors for various enzymes involved in cancer pathways or inflammatory processes.
  2. Receptor Binding: The compound may interact with specific receptors, modulating biological responses.

Data

Research indicates that modifications on the quinazoline scaffold can significantly impact binding affinity and selectivity towards target proteins .

Physical and Chemical Properties Analysis

Physical Properties

N-cyclobutylquinazolin-4-amine exhibits specific physical characteristics such as:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

The compound's chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.
Applications

Scientific Uses

N-cyclobutylquinazolin-4-amine has potential applications in various fields:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting cancer and inflammatory diseases.
  2. Biochemical Research: Useful in studying enzyme mechanisms and receptor interactions due to its ability to modulate biological pathways.
  3. Synthetic Organic Chemistry: Serves as an intermediate for synthesizing more complex molecules through further functionalization.
Introduction to Quinazolin-4-amine Derivatives in Medicinal Chemistry

Quinazolin-4-amine derivatives represent a structurally distinctive and pharmacologically significant class of nitrogen-containing heterocyclic compounds within medicinal chemistry. Characterized by a bicyclic framework comprising a benzene ring fused to a pyrimidine ring, these compounds feature an exocyclic amine group specifically at the C4 position. This strategic positioning of the amine functionality confers unique electronic properties and hydrogen-bonding capabilities, making it a critical pharmacophoric element for target engagement. The core quinazoline scaffold itself is recognized as a "privileged structure" due to its inherent capacity for diverse bioactivity and its presence in numerous clinically validated therapeutic agents targeting a spectrum of pathological conditions, particularly within oncology. The introduction of nitrogen-based substituents, especially aliphatic and alicyclic groups like cyclobutyl, at the N1-position or via the C4-amine, systematically alters molecular properties such as lipophilicity, steric bulk, conformational flexibility, and electronic distribution. These modifications profoundly influence the compound's ability to interact with biological targets, particularly protein kinases, where the quinazolin-4-amine moiety often serves as an adenosine triphosphate (ATP)-mimetic anchor [1] [8]. N-Cyclobutylquinazolin-4-amine exemplifies a targeted exploration within this chemical space, leveraging the intrinsic bioactivity of the quinazolin-4-amine core while probing the specific advantages conferred by cyclobutyl substitution.

Historical Development of Quinazolin-4-amine Scaffolds in Drug Discovery

The journey of quinazolin-4-amine derivatives in drug discovery spans over a century, evolving from fundamental chemical curiosities to cornerstone therapeutics. The quinazoline nucleus was first synthesized in the laboratory in 1903 by Siegmund Gabriel via the oxidation of 3,4-dihydroquinazoline [8] [9]. Initial interest focused on their chemical reactivity rather than therapeutic potential. A significant historical milestone was the identification of febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga in the mid-20th century, which demonstrated potent antimalarial activity [1] [7]. This natural product highlighted the inherent biological potential of the quinazoline scaffold and spurred synthetic efforts. However, the transformative era for quinazolin-4-amines began in earnest with the advent of targeted cancer therapies. The late 20th and early 21st centuries witnessed the rational design and clinical success of 4-anilinoquinazolines as potent and selective inhibitors of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).

The approval of gefitinib (2003) and erlotinib (2004) marked a paradigm shift, validating the quinazolin-4-amine scaffold as a premier pharmacophore for kinase inhibition in non-small cell lung cancer treatment [8]. These molecules typically feature a C4-anilino group (a specific subclass of quinazolin-4-amine) and various substitutions at the N1 and C6/C7 positions. Dacomitinib, a second-generation irreversible inhibitor, further exemplified structural refinements within this class. Beyond oncology, derivatives like the alpha-1 adrenergic antagonist prazosin (containing a fused piperazinylquinazoline system) established utility in hypertension and benign prostatic hyperplasia [7] [10]. The structural evolution progressed from simple fused systems to sophisticated, multi-substituted derivatives exploring diverse substituents at N1, C2, C4, C6, and C7. The C4-amine position proved exceptionally versatile, accommodating aryl, alkyl, cycloalkyl, and heterocyclic groups, each imparting distinct pharmacological profiles. The exploration of alicyclic substituents, including cyclobutyl, at the N1 position or linked to the C4-amine, represents a more recent strategic focus aimed at optimizing drug-like properties and overcoming limitations of earlier agents, such as selectivity and resistance profiles [1] [7] [8].

Table 1: Key Milestones in Quinazolin-4-amine Drug Development

Approximate Time PeriodDevelopment PhaseKey Examples/DiscoveriesPrimary Therapeutic AreaSignificance
1940s-1950sNatural Product IdentificationFebrifugine isolationAntimalarialFirst demonstration of significant biological activity in quinazoline alkaloids
1970s-1980sEarly Synthetic Derivatives & Mechanism ExplorationPrazosin approval (1976)HypertensionValidation of quinazoline core in clinically successful non-oncology drugs
Late 1990s-2000sKinase Inhibitor RevolutionGefitinib (2003), Erlotinib (2004) approvalsOncology (NSCLC)Proof-of-concept for 4-anilinoquinazolines as targeted tyrosine kinase inhibitors
2010s-PresentStructural Refinement & Resistance ManagementDacomitinib (2018) approval; Exploration of alicyclic N-substitution (e.g., Cyclobutyl)Oncology (NSCLC, other cancers)Focus on irreversible binding, mutant kinase targeting, and optimizing physicochemical/metabolic properties via substituent engineering (e.g., Cyclobutyl)

Structural Significance of N-Substituted Quinazolin-4-amines in Target Modulation

The molecular interactions governing the biological activity of quinazolin-4-amine derivatives, particularly their inhibition of kinases like EGFR, are exquisitely dependent on the substitution pattern, especially at the C4-amine and N1 positions. The unsubstituted quinazolin-4-amine core acts as a bioisostere of the adenine moiety found in ATP, enabling competitive binding within the highly conserved ATP-binding cleft of the kinase domain [8]. The nitrogen atoms N1 and N3 of the quinazoline ring are critical for forming key hydrogen bonds with backbone residues in the kinase hinge region, analogous to the interactions made by adenine. The exocyclic C4-amino group (-NH-) provides an essential hydrogen bond donor/acceptor pair, significantly enhancing binding affinity compared to the unsubstituted quinazoline.

Substitution on this C4-amino nitrogen profoundly influences target engagement and selectivity. N-Aryl substituents (forming the 4-anilinoquinazoline pharmacophore) were historically dominant, exploiting π-stacking interactions with hydrophobic regions adjacent to the ATP site and allowing fine-tuning through ortho, meta, and para substitutions on the aniline ring to modulate potency, selectivity, and physicochemical properties. However, N-alkyl and N-cycloalkyl substitutions, exemplified by the cyclobutyl group in N-cyclobutylquinazolin-4-amine, offer distinct advantages. These substituents introduce significant three-dimensionality and controllable steric bulk. The cyclobutyl ring, being larger than methyl or ethyl but smaller and more constrained than cyclohexyl, optimally fills specific hydrophobic pockets near the ATP-binding site (e.g., the so-called "gatekeeper" region in kinases). Its moderate ring strain and unique bond angles promote distinct conformational orientations compared to flat aryl groups or flexible linear alkyl chains. Furthermore, alicyclic substituents like cyclobutyl primarily influence lipophilicity and steric occupancy rather than direct π-π interactions. This can enhance selectivity by reducing off-target binding to kinases or receptors reliant on extensive aromatic stacking. The N1 substituent also plays a crucial role in binding and pharmacokinetics. While early inhibitors often featured bulky aromatic groups at N1 (e.g., gefitinib), smaller or alicyclic groups like cyclopropylmethyl or chloropropyl (as seen in erlotinib and vandetanib) are common. Introducing a cyclobutyl ring directly at N1 or linked to the C4-amine represents a strategy to explore novel vectors into solvent-exposed regions or adjacent hydrophobic pockets, potentially modulating potency, selectivity, and resistance profiles [3] [8] [10].

Table 2: Impact of N-Substitution on Quinazolin-4-amine Properties and Target Interaction

Substituent Type (at C4-N or N1)Key Structural FeaturesImpact on Target BindingPotential AdvantagesPotential Limitations
Aryl (esp. Anilino)Planar, capable of π-π stackingStrong stacking with hydrophobic regions; Tunable electronic effects via aryl substitutionHigh potency achievable; Well-explored SAR; Can access deep hydrophobic pocketsPotential for hERG inhibition; Metabolic oxidation (e.g., CYP-mediated hydroxylation); Susceptibility to resistance mutations affecting stacking
Linear Alkyl (e.g., Methyl, Ethyl)Flexible, low steric hindrance, low lipophilicityMinimal steric impact; Primarily modulates electronic/HD properties of C4-NHReduced off-target potential vs aryl; Simpler synthesis; Potentially improved solubilityOften lower potency due to lack of pocket filling; Limited scope for steric optimization
CyclobutylAlicyclic, moderate steric bulk (Van der Waals volume ~73 cm³/mol), puckered conformation, moderate lipophilicity (ClogP contrib. ~0.6), ring strainOptimal filling of specific hydrophobic pockets; Unique conformational constraints guide positioning; Reduced reliance on π-stacking; Enhanced steric complementarity near gatekeeper residuePotential for improved selectivity; Better metabolic stability vs aryl (avoids CYP-mediated aryl oxidation); Enhanced 3D character may aid in overcoming resistance; Favourable ligand efficiencySynthetic accessibility can be challenging; Potential for metabolic oxidation on ring; Conformational rigidity may limit adaptability in some binding sites
Larger Alicyclic (e.g., Cyclohexyl)Larger hydrophobic surface, higher lipophilicity, more flexibleExtensive hydrophobic pocket fillingPotent if large pocket existsRisk of excessive lipophilicity; Poorer solubility; Potential for promiscuous binding; May not fit sterically constrained pockets

Rationale for Cyclobutyl Substitution in Quinazolin-4-amine Pharmacophores

The incorporation of a cyclobutyl ring into pharmacophores, specifically attached to the nitrogen of quinazolin-4-amine, is driven by a confluence of well-articulated medicinal chemistry strategies aimed at optimizing multiple parameters simultaneously. This rationale leverages the unique physicochemical and spatial properties of the cyclobutane ring compared to other common substituents like methyl, phenyl, or larger cycloalkyl rings.

  • Steric Optimization and Hydrophobic Pocket Occupancy: The cyclobutyl group possesses a Van der Waals volume of approximately 73-75 cm³/mol, intermediate between cyclopropyl (~55 cm³/mol) and cyclopentyl (~85 cm³/mol) [3] [10]. This specific size is often optimal for filling small-to-medium sized hydrophobic pockets within enzyme active sites, such as those adjacent to the adenine-binding region in kinases. Its puckered conformation introduces three-dimensionality, allowing it to project into pockets that might be inaccessible to planar aromatic rings or too constrained for larger, flatter cycloalkyl groups. This precise steric complementarity can lead to enhanced binding affinity and selectivity. For instance, in kinase targets, the cyclobutyl group can effectively interact with residues near the gatekeeper position or within a hydrophobic back pocket, contributing significantly to binding energy through favourable van der Waals contacts without causing steric clash [3] [10].
  • Conformational Restriction and Ligand Pre-organization: The inherent ring strain (approximately 110 kJ/mol for cyclobutane vs. ~0 for cyclohexane) and specific bond angles (around 90° for C-C-C) impart distinct conformational preferences to the cyclobutyl ring and the bond connecting it to the quinazolin-4-amine nitrogen. While more flexible than cyclopropyl, cyclobutyl is still significantly more constrained than linear alkyl chains or larger cycloalkyl rings like cyclohexyl. This controlled flexibility can be advantageous. It allows the molecule to adopt the bioactive conformation with reduced entropic penalty upon binding compared to highly flexible chains, potentially improving ligand efficiency. Simultaneously, it retains enough adaptability to achieve optimal interactions within the binding site, a balance that rigid cyclopropane or highly flexible cyclohexane might not achieve as effectively. This conformational bias can be crucial for positioning other functional groups on the quinazoline core for optimal interactions [5] [10].
  • Metabolic Stability Enhancement: Aromatic rings (like phenyl) are common sites of oxidative metabolism, primarily mediated by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), leading to hydroxylated metabolites. Saturated alicyclic rings like cyclobutyl are generally less susceptible to direct oxidative attack compared to aromatic rings. While oxidation can occur on the cyclobutyl ring itself (forming hydroxylated metabolites), the electronically saturated nature and strain make this typically slower than aromatic hydroxylation. Furthermore, cyclobutyl substitution avoids the potential for forming reactive quinone metabolites sometimes associated with certain substituted anilines. Compared to larger alkyl chains (e.g., n-butyl, isopentyl), cyclobutyl lacks easily oxidizable benzylic or allylic positions, potentially offering a metabolic stability advantage. Replacing a metabolically labile anilino group with a cyclobutylamine can significantly improve plasma half-life and overall pharmacokinetic profile [5] [7] [10].
  • Modulation of Physicochemical Properties: Cyclobutyl substituents contribute moderately to lipophilicity (typically increasing ClogP by ~0.6 units relative to hydrogen). This increase is often beneficial for cell permeability and target engagement within hydrophobic binding pockets but is usually less dramatic than the lipophilicity jump associated with phenyl substitution (π-system contribution). Crucially, cyclobutyl groups help maintain molecular weight and polar surface area relatively low compared to many aromatic substituents. This balance is vital for adhering to drug-likeness principles (e.g., Lipinski's Rule of Five), ensuring favourable solubility and absorption properties. The cyclobutyl ring can also act as a bioisostere for other substituents like phenyl, tert-butyl, or cyclopentyl, offering a different spatial and electronic profile while maintaining similar size or lipophilicity. This bioisosteric replacement is a key strategy for circumventing patent restrictions or optimizing properties while retaining activity [3] [10].
  • Addressing Resistance Mutations: In targeted kinase therapies (e.g., EGFR inhibitors), a major limitation is the emergence of resistance mutations within the kinase domain (e.g., T790M, C797S in EGFR). These mutations often interfere with drug binding, particularly for first-generation reversible inhibitors like gefitinib or resistance to third-generation covalent inhibitors. The unique steric and hydrophobic profile of the cyclobutyl group can offer an advantage. Its specific three-dimensional shape and pocket-filling capability may allow it to maintain effective interactions with mutant kinases where flat anilino substituents lose critical contacts or where steric hindrance from the mutation disrupts binding of bulkier groups. Designing inhibitors featuring cyclobutyl substituents strategically positioned to interact with conserved regions or to bypass the steric constraints imposed by the mutation is an active area of research aimed at overcoming clinical resistance [7] [10].

Table 3: Structure-Activity Relationship (SAR) Rationale for Cyclobutyl vs. Common Substituents in Quinazolin-4-amines

PropertyMethylPhenylCyclopropylCyclobutylCyclopentyl/Cyclohexyl
Steric Size (Van der Waals Vol. cm³/mol)~20-25~75-80 (planar projection)~55-60~73-75~85-90 / ~100-105
Lipophilicity (ClogP Contribution)+0.5 to +0.7+1.8 to +2.1+0.7 to +0.9+0.6 to +0.8+1.0 to +1.2 / +1.4 to +1.6
Conformational FlexibilityHighLow (Planar)Very Low (Rigid)Moderate (Puckered, Some Flexibility)Moderate/High
Key Binding InteractionsMinimal sterics, H-bond mod.π-π Stacking, Edge-to-faceOptimal for small deep pocketsOptimal for medium hydrophobic pockets, 3D complementarityExtensive hydrophobic contact
Metabolic Stability (vs. Oxidation)Good (lacks benzylic H)Poor (Aromatic ring oxidation)Good (Strained, difficult oxidation)Good to Moderate (Possible ring oxidation slower than aryl)Moderate (Allylic oxidation)
Role in Overcoming ResistanceLimitedOften impaired by steric mutationsCan access small pocketsPotential for novel interactions in mutant pocketsMay cause steric clash or fit deep pockets
Impact on Solubility/PermeabilityFavourable (Low MW, Low ClogP)Unfavourable (High ClogP)FavourableGenerally Favourable (Balanced ClogP)Unfavourable (High ClogP)
Synthetic AccessibilityVery HighHighModerateModerate to ChallengingHigh

Properties

CAS Number

1248059-05-3

Product Name

N-cyclobutylquinazolin-4-amine

IUPAC Name

N-cyclobutylquinazolin-4-amine

Molecular Formula

C12H13N3

Molecular Weight

199.257

InChI

InChI=1S/C12H13N3/c1-2-7-11-10(6-1)12(14-8-13-11)15-9-4-3-5-9/h1-2,6-9H,3-5H2,(H,13,14,15)

InChI Key

VPVOFEFTKDAISS-UHFFFAOYSA-N

SMILES

C1CC(C1)NC2=NC=NC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.